molecular formula C77H117N25O13 B15195342 Venorphin CAS No. 244293-04-7

Venorphin

Cat. No.: B15195342
CAS No.: 244293-04-7
M. Wt: 1600.9 g/mol
InChI Key: BRVWVZJLUPHDEY-PPYNJGRRSA-N
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Description

  • Chemical structure: Molecular formula, functional groups, and stereochemistry.
  • Biological function: Mechanism of action (e.g., opioid receptor interaction, enzymatic inhibition).
  • Applications: Therapeutic uses (e.g., pain management, neurological disorders).
  • Synthesis: Production methods (e.g., organic synthesis, biotechnological approaches).

Note: The evidence emphasizes rigorous documentation of experimental procedures, including synthesis pathways and analytical validation .

Properties

CAS No.

244293-04-7

Molecular Formula

C77H117N25O13

Molecular Weight

1600.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C77H117N25O13/c1-43(2)37-59(69(110)97-57(24-14-34-88-76(83)84)67(108)95-56(23-13-33-87-75(81)82)66(107)92-44(3)65(106)98-58(25-15-35-89-77(85)86)74(115)102-36-16-26-63(102)73(114)94-54(64(80)105)21-9-11-31-78)99-71(112)62(40-48-42-91-53-20-8-6-18-51(48)53)101-72(113)61(39-47-41-90-52-19-7-5-17-50(47)52)100-68(109)55(22-10-12-32-79)96-70(111)60(93-45(4)103)38-46-27-29-49(104)30-28-46/h5-8,17-20,27-30,41-44,54-63,90-91,104H,9-16,21-26,31-40,78-79H2,1-4H3,(H2,80,105)(H,92,107)(H,93,103)(H,94,114)(H,95,108)(H,96,111)(H,97,110)(H,98,106)(H,99,112)(H,100,109)(H,101,113)(H4,81,82,87)(H4,83,84,88)(H4,85,86,89)/t44-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+/m1/s1

InChI Key

BRVWVZJLUPHDEY-PPYNJGRRSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Venorphin is synthesized using solid-phase peptide synthesis (SPPS) on a polyethylene glycol amino resin . The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Venorphin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.

    Substitution: Amino acid residues in this compound can be substituted to create analogues with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Standard SPPS reagents, such as Fmoc-protected amino acids and coupling agents like HBTU or HATU.

Major Products

The major products formed from these reactions include various analogues of this compound with altered biological activities, which are useful for structure-activity relationship studies.

Scientific Research Applications

Venorphin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain pathways and its interactions with kappa-opioid receptors.

    Medicine: Explored as a potential therapeutic agent for pain management, particularly in conditions where traditional opioids are less effective.

    Industry: Utilized in the development of new analgesic drugs and in research on opioid receptor pharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Property Venorphin Compound X Compound Y
Molecular Weight [Value] [Value] [Value]
Functional Groups [Groups] [Groups] [Groups]
Bioavailability (%) [Value] [Value] [Value]

Methodology: Structural analysis via spectroscopy (e.g., NMR, mass spectrometry) and computational modeling .

Functional Comparison

Parameter This compound Compound X Compound Y
Receptor Affinity (Ki) [Value] [Value] [Value]
Half-Life (hours) [Value] [Value] [Value]
Therapeutic Index [Value] [Value] [Value]

Methodology: In vitro assays (e.g., competitive binding studies) and in vivo pharmacokinetic profiling .

Clinical Efficacy

Metric This compound Compound X Compound Y
Pain Relief (VAS Score) [Value] [Value] [Value]
Adverse Effects Rate [Value] [Value] [Value]
Cost per Dose ($) [Value] [Value] [Value]

Methodology: Randomized controlled trials and meta-analyses .

Research Findings and Limitations

  • Key Advantages of this compound: Hypothetically, this compound may exhibit higher receptor specificity or fewer side effects compared to traditional opioids .
  • Limitations: Potential challenges in scalability of synthesis or metabolic instability .
  • Contradictory Evidence : Discrepancies in bioavailability data across studies due to methodological variability .

Guidelines for Comparative Studies

The evidence underscores critical practices for robust comparisons:

  • Reproducibility : Detailed documentation of experimental conditions (e.g., reagent sources, statistical tools) .
  • Data Transparency : Use of supplementary materials for raw datasets, spectra, and crystallographic data .
  • Ethical Reporting : Declaring conflicts of interest and funding sources .

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